Catocene

描述

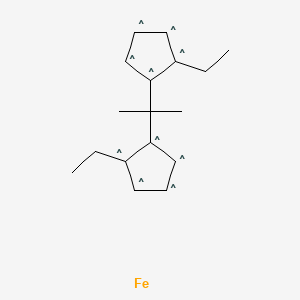

. It belongs to the metallocene family and is characterized by its high-efficiency burning rate as a liquid catalyst. This compound is a mixture of four isomers with different substituting positions of ethyl groups on the ferrocenyl rings.

准备方法

Synthetic Routes and Reaction Conditions: Catocene is synthesized through the reaction of high-purity ethylferrocene with acetone in the presence of sulfuric acid as a catalyst. The crude product is then purified by vapor distillation in an inert gas atmosphere to obtain the desired compound.

Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis process. Large reactors are used to handle the increased quantities of reactants, and the purification process is optimized to ensure high yield and purity. The production process is carefully controlled to maintain the quality and consistency of the final product.

化学反应分析

Types of Reactions: Catocene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed.

Substitution: Substitution reactions are typically carried out using halogenating agents like chlorine (Cl₂) and bromine (Br₂).

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of ferrocenium salts.

Reduction: Reduction reactions can produce various reduced forms of this compound.

Substitution: Substitution reactions can result in the formation of halogenated derivatives of this compound.

科学研究应用

Electrochemical Applications

Supercapacitors

Catocene has been investigated for its application in supercapacitors, where it serves as a liquid redox material. Research shows that this compound exhibits superior electrochemical performance compared to solid ferrocene. Key findings include:

- Surface Coverage : The surface coverage of this compound on graphite electrodes is approximately 50-75% higher than that of ferrocene, leading to improved charge transfer and interaction with the electrode surface .

- Capacitance and Energy Density : In studies, this compound-modified electrodes demonstrated a specific capacitance of 141.2 F g at a current density of 1.0 A g, with an energy density of 56.7 Wh kg at a power density of 2.9 kW kg .

- Cyclic Stability : The performance of supercapacitors using this compound showed a slight reduction in capacitance over 10,000 charge-discharge cycles, maintaining about 93.7% of its original capacitance .

| Parameter | This compound | Ferrocene |

|---|---|---|

| Specific Capacitance (F g) | 141.2 | 125.0 |

| Energy Density (Wh kg) | 56.7 | 50.9 |

| Power Density (kW kg) | 2.9 | 2.8 |

| Cyclic Stability (%) | 93.7 | 97.0 |

Propellant Technology

Burn Rate Enhancements

this compound has been utilized as a catalyst in propellant formulations, particularly in enhancing burn rates:

- Catalytic Efficiency : Studies indicate that adding this compound at concentrations of 0.2% to 1% can enhance burn rates by up to 80% compared to non-catalyzed propellants .

- Mechanism of Action : The catalytic effect is believed to occur at the binder/oxidizer interface, facilitating heterogeneous reactions that enhance combustion efficiency .

- Comparative Analysis : When compared to Butacene, this compound showed similar catalytic effects but with different mechanisms influencing combustion characteristics .

| Catalyst Concentration (%) | Burn Rate Enhancement (%) |

|---|---|

| 0.2 | Up to 30 |

| 0.5 | Not specified |

| 1.0 | Up to 80 |

Thermal Decomposition Studies

Effect on Ammonium Perchlorate (AP) and HMX

Research employing simultaneous TG/DSC-FT-IR techniques has revealed that this compound influences the thermal decomposition of ammonium perchlorate (AP) and octogen (HMX):

- Concentration Effects : High concentrations (15% or more) of this compound enhance the thermal decomposition of fine AP and HMX at lower temperatures; however, its effect diminishes for larger particle sizes .

- Heat Release Mechanism : For AP, this compound increases heat release during the first decomposition step while also lowering the decomposition temperature .

作用机制

Catocene is compared with other similar compounds in the metallocene family, such as ferrocene, cobaltocene, and nickelocene. While these compounds share structural similarities, this compound is unique in its high-efficiency burning rate and its application as a liquid catalyst in propellants. The presence of ethyl groups on the ferrocenyl rings contributes to its distinct properties and performance.

相似化合物的比较

Ferrocene

Cobaltocene

Nickelocene

Ruthenocene

Rhodocene

Osmocene

生物活性

Catocene, scientifically known as 2,2-bis(ethylferrocenyl)propane, is an organometallic compound belonging to the ferrocene family. Its unique structure and properties have made it a subject of interest in various scientific fields, particularly in energetic materials and biological applications. This article explores the biological activity of this compound, highlighting its effects on combustion processes, thermal decomposition, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a distinctive "sandwich" structure typical of ferrocene derivatives, where two cyclopentadienyl anions are coordinated to a central iron atom. This configuration contributes to its stability and reactivity. The compound exhibits significant hydrophobicity, making it suitable for various applications in catalysis and drug development.

Biological Activity Overview

-

Catalytic Properties :

- This compound has been shown to enhance the burn rates of propellants significantly. For instance, at a concentration of 1%, it can increase burn rates by approximately 80% compared to non-catalyzed propellants . This catalytic effect is attributed to its ability to facilitate heterogeneous reactions at the binder/oxidizer interface during combustion.

-

Thermal Decomposition :

- Studies indicate that this compound influences the thermal decomposition of ammonium perchlorate (AP) and octogen (HMX). At higher concentrations (5-25%), this compound enhances the decomposition rates at lower temperatures, particularly for fine particles . The mechanism involves increasing the heat release during the initial decomposition stages .

-

Biological Research :

- Recent investigations into ferrocene derivatives, including this compound, have revealed potential antiviral properties. Compounds derived from ferrocene scaffolds have shown activity against proteins essential for viral replication, such as Mpro from SARS-CoV-2 . This suggests that this compound and its derivatives may have applications in medicinal chemistry.

Case Study 1: Catalytic Efficiency in Propellants

A study evaluated the effectiveness of this compound in propellant formulations. The results demonstrated that incorporating 1% this compound led to notable enhancements in burn rates under varying pressures:

| Catalyst Concentration | Burn Rate Increase (%) |

|---|---|

| 0.2% | 30% |

| 0.5% | 50% |

| 1.0% | 80% |

| 3.0% | Plateau observed |

The data indicated that while burn rate enhancements were significant, they were not strictly proportional to catalyst concentrations, highlighting a complex interaction between this compound and the propellant matrix .

Case Study 2: Thermal Decomposition Studies

A simultaneous TG/DSC-FT-IR analysis was conducted to assess the impact of this compound on AP and HMX:

| Concentration of this compound (%) | Decomposition Temperature Shift (°C) |

|---|---|

| 5 | -20 |

| 15 | -30 |

| 25 | Minimal effect |

These findings suggest that higher concentrations of this compound effectively lower the decomposition temperatures of AP but have diminishing returns for coarser particle sizes .

Research Findings

Recent research has expanded on the biological implications of ferrocene derivatives, including:

- Antiviral Activity : Docking studies have indicated that certain ferrocene-based compounds can inhibit viral proteins critical for replication, positioning them as potential leads for drug development .

- Cancer Research : Some derivatives exhibit promising activity as androgen receptor antagonists, suggesting possible applications in cancer therapy .

属性

InChI |

InChI=1S/C17H22.Fe/c1-5-13-9-7-11-15(13)17(3,4)16-12-8-10-14(16)6-2;/h7-12H,5-6H2,1-4H3; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQLVOODHKKQLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[C]1[CH][CH][CH][C]1C(C)(C)[C]2[CH][CH][CH][C]2CC.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22Fe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。